BOC-ALA-D-GLU(OBZL)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-ALA-D-GLU(OBZL)-NH2: is a synthetic peptide derivative commonly used in research. Its full chemical name is (4R)-4-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid. This compound is often utilized in peptide synthesis and modeling due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-ALA-D-GLU(OBZL)-NH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and glutamic acid are protected using tert-butyloxycarbonyl (BOC) groups.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Deprotection: The BOC groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: BOC-ALA-D-GLU(OBZL)-NH2 undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products:
Hydrolysis: Alanine and glutamic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
BOC-ALA-D-GLU(OBZL)-NH2 has numerous applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.
Structural Studies: The compound is used in X-ray crystallography and NMR spectroscopy to study peptide structures.
Drug Development: It serves as a model compound in the development of peptide-based drugs.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding
Mechanism of Action
The mechanism of action of BOC-ALA-D-GLU(OBZL)-NH2 involves its interaction with various molecular targets:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds during synthesis.
Enzyme Interaction: It can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Structural Stabilization: The compound helps stabilize specific peptide conformations, aiding in structural studies
Comparison with Similar Compounds
BOC-ALA-D-GLU(OBZL)-OH: Similar structure but lacks the amide group.
BOC-ALA-D-GLU(OBZL)-OMe: Similar structure but has a methoxy group instead of an amide.
BOC-ALA-D-GLU(OBZL)-OBzl: Similar structure but has a benzyl ester group.
Uniqueness: BOC-ALA-D-GLU(OBZL)-NH2 is unique due to its specific amide group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in peptide synthesis and structural studies .
Properties
IUPAC Name |
benzyl (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWLWWKUNXXPCZ-DZGCQCFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.